1-Amino-4-(trifluoromethyl)piperidin-4-ol

Descripción general

Descripción

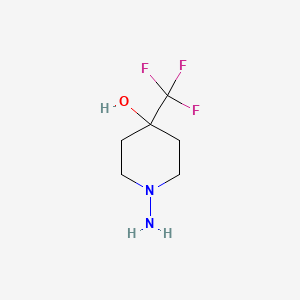

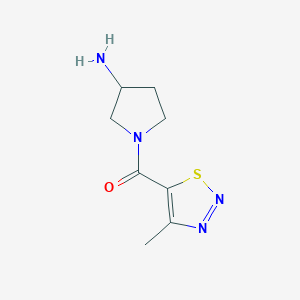

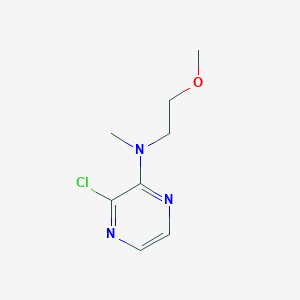

“1-Amino-4-(trifluoromethyl)piperidin-4-ol” is a chemical compound with the molecular formula C6H11F3N2O. It’s a piperidine derivative, which is a class of organic compounds that play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The specific synthesis process for “this compound” isn’t readily available in the searched resources.

Molecular Structure Analysis

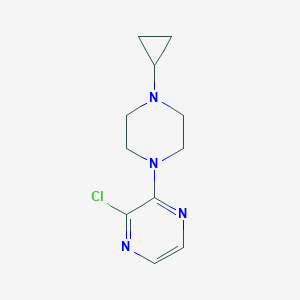

The molecular structure of “this compound” consists of a six-membered piperidine ring with a trifluoromethyl group and a hydroxyl group attached to the same carbon atom, and an amino group attached to a different carbon atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” aren’t fully detailed in the searched resources. It’s a solid compound with a molecular weight of 184.16 g/mol.

Aplicaciones Científicas De Investigación

Fluorescence Probes

A study by Wang, Ni, and Shao (2016) developed a reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group into a 7-nitrobenzoxadiazole (NBD) fluorophore. This probe was designed for the cyclic detection of ClO(-)/AA redox cycles in aqueous solutions and living HeLa cells, demonstrating the potential of such compounds in biological imaging and redox cycle monitoring Wang, J., Ni, Y., & Shao, S. (2016). Talanta.

Synthesis of Piperidine Alkaloids Analogues

Bariau et al. (2006) described the highly diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids from 2-trifluoromethyl keto-protected 4-piperidones. This work highlights the versatile application of trifluoromethylated piperidine compounds in synthesizing complex organic molecules, potentially useful in pharmaceuticals and agrochemicals Bariau, A., Jatoi, W. B., Calinaud, P., Troin, Y., & Canet, J. (2006). European Journal of Organic Chemistry.

Nucleophilic Ring-Opening Reactions

Scheunemann et al. (2011) investigated nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with amines, leading to the synthesis of 3-amino-piperidin-4-ols. This study presents a method for the efficient synthesis of piperidine derivatives, which could be valuable intermediates in the synthesis of pharmaceuticals Scheunemann, M., Hennig, L., Funke, U., & Steinbach, J. (2011). Tetrahedron.

Crystal Structure Analysis

Żesławska et al. (2020) conducted a study on the crystal structures of 1-(phenoxyethyl)piperidin-4-ol derivatives to understand their geometric and intermolecular interactions, which are crucial for designing new anticonvulsant drugs. The research provides insights into how minor modifications in molecular structures can significantly affect the properties and interactions of these compounds Żesławska, E., Kalinowska-Tłuścik, J., Nitek, W., Marona, H., & Waszkielewicz, A. (2020). Acta Crystallographica. Section C, Structural Chemistry.

Growth Stimulating Activity

Kishibayev et al. (2019) explored the synthesis and application of a plant growth stimulator based on 1-propyl-4-(3'-amino-1',2',4'-triazolo-3'-thiopropinyl) piperidin-4-ol. This work demonstrates the potential agricultural applications of piperidine derivatives in enhancing crop growth and productivity Kishibayev, K. K., Serikovich Assylhanov, Z., Markina, D., Nechipurenko, S., Atchabarova, A., Tokpayev, R. R., Yefremov, S. A., Kalugin, S., Russinov, V. L., & Kishibayev, K. O. (2019). Studia Universitatis Babeș-Bolyai Chemia.

Safety and Hazards

“1-Amino-4-(trifluoromethyl)piperidin-4-ol” may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

1-amino-4-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O/c7-6(8,9)5(12)1-3-11(10)4-2-5/h12H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHMYLZHZVHJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1491391.png)

![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1491395.png)

![{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491396.png)